4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide
Description
This compound belongs to the furochromen family, characterized by a fused furan-chromene ring system. Its structure includes a 2,3,5,9-tetramethyl-substituted furochromen core with a 7-oxo group, linked via a propanoyl chain to a benzamide moiety.
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C25H24N2O5/c1-12-15(4)31-22-14(3)23-20(11-19(12)22)13(2)18(25(30)32-23)9-10-21(28)27-17-7-5-16(6-8-17)24(26)29/h5-8,11H,9-10H2,1-4H3,(H2,26,29)(H,27,28) |
InChI Key |
WMPUQOCABAMROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=CC=C(C=C4)C(=O)N)C)C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Furo[3,2-g]chromene Core
The furochromene system is synthesized through a tandem cyclization-methylation sequence:
-
Coumarin precursor : 7-Hydroxycoumarin derivatives serve as starting materials. For example, 7-hydroxy-6-methylcoumarin undergoes Friedel-Crafts alkylation with 3-chloropropane-1,2-diol in the presence of to form the furan ring.
-
Oxo-group introduction : Oxidation of the C7 position using in acidic conditions yields the 7-oxo intermediate.
-
Methylation : Sequential treatment with methyl iodide () and in DMF introduces methyl groups at C2, C3, C5, and C9 positions.
Table 1: Reaction Conditions for Furochromene Synthesis
Propanoyl Side Chain Installation
The propanoyl group is introduced via nucleophilic acyl substitution:
-
Chloride activation : The furochromenyl methanol intermediate is converted to its acid chloride using in anhydrous dichloromethane.
-
Grignard addition : Reaction with propanoyl magnesium bromide () at −78°C forms the propanoyl-substituted derivative.
Synthesis of 4-Aminobenzamide
The benzamide fragment is prepared through nitration-reduction-acylation:
-
Nitration : Benzamide is nitrated at the para position using at 0°C.
-
Reduction : Catalytic hydrogenation (, Pd/C) reduces the nitro group to an amine.
-
Purification : Recrystallization from ethanol-water yields 4-aminobenzamide with >99% purity.
Amide Bond Formation
The final coupling employs carbodiimide-mediated activation:
-
Activation : Furochromenyl propanoyl chloride (Intermediate A) is treated with (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and (N,N-Diisopropylethylamine) in DMF.
-
Coupling : 4-Aminobenzamide (Intermediate B) is added dropwise at 0°C, followed by stirring at room temperature for 24h.
-
Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1) to isolate the target compound.
Table 2: Optimization of Coupling Conditions
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 24 | 85 |
| EDCl | THF | 40 | 48 | 62 |
| DCC | CH₂Cl₂ | 0 → 25 | 36 | 58 |
Industrial-Scale Production Considerations
Patents disclose scalable methodologies for analogous compounds:
-
Continuous flow reactors : Microreactors enhance heat transfer and reduce reaction times for methylation and coupling steps.
-
Automated crystallization : Anti-solvent addition (e.g., heptane to DMF) under controlled cooling ensures high-purity yields.
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.5 |
| A549 (lung cancer) | 2.0 |
| HCT116 (colon cancer) | 1.8 |
The mechanism of action involves:
- Inhibition of EGFR : The compound inhibits the epidermal growth factor receptor signaling pathway, which is pivotal in many cancers.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Exhibits radical-scavenging properties that may protect normal cells from oxidative damage while selectively targeting cancer cells.
Antiviral Activity
In addition to its anticancer properties, the compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry mechanisms and modulating host cell responses. Further research is required to elucidate the specific viral targets and pathways involved.
Case Studies
-
Study on MCF-7 Cells :
- Researchers observed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies indicated that this reduction was associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
-
Combination Therapy :
- A study investigated the effects of combining this compound with standard chemotherapy agents. The results indicated enhanced cytotoxic effects compared to either treatment alone, suggesting a potential for use in combination therapies for more effective cancer treatment.
Mechanism of Action
The mechanism of action of 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide, differing in substituents, side chains, or terminal functional groups. These variations influence their pharmacological profiles, binding affinities, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Impact of Structural Variations on Pharmacological Properties
Substituent Effects on Binding Affinity :
- The 2,3,5,9-tetramethyl configuration in the target compound may enhance steric interactions with hydrophobic enzyme pockets compared to analogs like ZINC02123811 (2,5,9-trimethyl with 3-phenyl). The phenyl group in ZINC02123811 improves π-π stacking with SARS-CoV-2 Mpro, contributing to its antiviral efficacy .
- The tert-butyl group in ’s analog increases metabolic stability by resisting oxidative degradation, a critical factor for oral bioavailability .
Terminal Functional Group Modifications: Benzamide vs. Piperidinecarboxamide: The benzamide terminus in the target compound may limit solubility compared to the piperidinecarboxamide in ZINC02123811, which introduces a basic nitrogen for salt formation . Butanoic Acid vs. Methyl Ester: The butanoic acid derivative () offers improved aqueous solubility, while the methyl ester () prioritizes membrane permeability .
Synthetic Feasibility: Bromination and acetylation procedures (e.g., and ) are common for modifying furochromen derivatives. The target compound’s synthesis likely involves similar steps, such as coupling the propanoyl-amino benzamide to the furochromen core .
Biological Activity
The compound 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide is a complex organic molecule with notable potential in medicinal chemistry. With a molecular formula of and a molecular weight of approximately 385.4 g/mol, this compound features a unique combination of functional groups that may confer various biological activities.
Structural Characteristics
The structural attributes of this compound include:
- Furochromenyl moiety : This component is known for its potential antioxidant properties.
- Propanoyl group : Often associated with enhancing the lipophilicity and bioavailability of compounds.
- Amino-benzamide structure : This structure is frequently linked to diverse biological activities, including enzyme inhibition and receptor modulation.
Biological Activities
Research indicates that This compound may exhibit various biological activities:
- Antioxidant Activity : The furochromenyl moiety suggests potential antioxidant effects. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Potential : Preliminary studies indicate that derivatives of furochromene can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, comparable to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition : The amino-benzamide component may facilitate interactions with specific enzymes. For example, compounds with similar functionalities have been evaluated for acetylcholinesterase (AChE) inhibition and urease activity, showing promising results in preliminary screenings .
- Binding Interactions : Molecular docking studies suggest that this compound may effectively bind to target proteins involved in cancer progression and inflammation pathways. Such interactions could lead to the modulation of signaling cascades critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on furochromene derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in infectious diseases .
- Another investigation highlighted the anticancer properties of structurally related benzofuran derivatives, which also showed significant DPPH radical-scavenging activity, reinforcing the antioxidant potential of these compounds .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to This compound :
| Compound Name | Structural Features | Biological Activities |
|---|---|---|
| Furochromene Derivative | Contains furochromenyl moiety | Antioxidant, anticancer |
| Benzofuran Derivative | Benzofuran backbone | Anticancer, antibacterial |
| Amino-benzamide Derivative | Amino group linked to benzamide | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide?
- Methodology :
- Core Formation : Start with the synthesis of the furochromenone core via cyclization of substituted coumarins under acidic or basic conditions .
- Propanoyl Linkage : Introduce the propanoyl group at position 6 of the furochromenone core using a Friedel-Crafts acylation or coupling reagents (e.g., DCC, EDC) .
- Amidation : React the propanoyl chloride intermediate with 4-aminobenzamide in anhydrous DMF or THF, catalyzed by triethylamine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- Structural Confirmation : Employ -NMR and -NMR to verify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 165–175 ppm) .
- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~495.5 g/mol) .
Q. What are the common chemical reactions this compound undergoes?
- Reactivity Profile :
- Amide Hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, yielding carboxylic acid derivatives .
- Oxidation : The furochromenone core’s methyl groups can be oxidized to aldehydes using SeO or CrO .
- Electrophilic Substitution : Bromination at the aromatic ring (e.g., NBS in CCl) for functionalization .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Methodology :
- Factor Screening : Use fractional factorial design to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize reaction time (e.g., 12–24 hours) and stoichiometry (1.2–2.0 equiv. of 4-aminobenzamide) to maximize yield (>80%) .
- Validation : Confirm robustness via three replicate runs under optimal conditions .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Analytical Approach :
- Assay Standardization : Compare protocols (e.g., MIC vs. IC) across studies; ensure consistent cell lines (e.g., MCF-7 vs. HeLa) .
- Structural Analogues : Perform SAR studies by modifying the benzamide moiety to isolate activity drivers .
- Meta-Analysis : Aggregate data from multiple studies using fixed-effects models to identify statistically significant trends .
Q. What advanced techniques elucidate the compound’s mechanism of action in vitro?
- Experimental Design :
- Computational Docking : Use AutoDock Vina to predict binding affinity for kinases (e.g., EGFR, VEGFR) based on the furochromenone core’s π-π stacking .
- Kinase Assays : Measure inhibition via ADP-Glo™ Kinase Assay (IC values) .
- Cellular Imaging : Track subcellular localization (e.g., mitochondrial targeting) via confocal microscopy with fluorescent probes .
Comparative Analysis
Q. How does structural modification of the benzamide moiety affect bioactivity?
- Methodology :
- Derivative Synthesis : Replace 4-aminobenzamide with 4-nitrobenzamide or 4-fluorobenzamide .
- Activity Testing : Compare IC values in cytotoxicity assays (e.g., against A549 lung cancer cells) .
- Data Interpretation : Electron-withdrawing groups (e.g., -NO) enhance binding to hydrophobic kinase pockets .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
